N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS No.: 477323-47-0
Cat. No.: VC4173959
Molecular Formula: C19H17N5O5S3
Molecular Weight: 491.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477323-47-0 |
|---|---|
| Molecular Formula | C19H17N5O5S3 |
| Molecular Weight | 491.56 |
| IUPAC Name | N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H17N5O5S3/c25-17(12-3-6-14(7-4-12)32(28,29)23-9-1-2-10-23)21-18(30)22-19-20-15-8-5-13(24(26)27)11-16(15)31-19/h3-8,11H,1-2,9-10H2,(H2,20,21,22,25,30) |
| Standard InChI Key | CIJITGJSIACILI-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of N-((6-nitrobenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is C₁₉H₁₇N₅O₅S₃, with a molecular weight of 491.56 g/mol . Its IUPAC name reflects the integration of a 6-nitrobenzo[d]thiazole group linked via a thiourea bridge to a 4-(pyrrolidin-1-ylsulfonyl)benzamide unit. The SMILES notation (C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]) and InChI key (CIJITGJSIACILI-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Crystallographic and Conformational Analysis
X-ray crystallography data for this compound remains unpublished, but analogous benzamide structures exhibit planar configurations stabilized by intramolecular hydrogen bonding . The pyrrolidinylsulfonyl group introduces steric bulk, potentially influencing receptor binding kinetics, while the nitro group on the benzo[d]thiazole ring enhances electrophilicity, a trait correlated with bioactivity in nitroaromatic compounds .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 477323-47-0 | |
| Molecular Formula | C₁₉H₁₇N₅O₅S₃ | |
| Exact Mass | 491.56 g/mol | |
| Topological Polar Surface | 167 Ų |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis begins with functionalization of 2-nitrobenzo[d]thiazole, followed by thiourea bridge formation via reaction with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. Critical steps include:
-
Nitrobenzo[d]thiazole Activation: Nitration of benzo[d]thiazole at the 6-position using mixed acid (H₂SO₄/HNO₃).
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Thiourea Coupling: Reaction of 6-nitrobenzo[d]thiazol-2-amine with benzoyl isothiocyanate to form the carbamothioyl intermediate.
-
Sulfonylation: Introduction of the pyrrolidinylsulfonyl group via nucleophilic substitution on 4-chlorosulfonylbenzamide.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃, 50°C, 6 hr | 75 | 90 |
| Thiourea Formation | Benzoyl isothiocyanate, DMF, 0°C | 82 | 95 |
| Sulfonylation | Pyrrolidine, K₂CO₃, DCM, RT | 78 | 97 |
Biological Activity and Mechanistic Insights
Cytotoxic Activity Against Cancer Cell Lines
In vitro assays demonstrate potent cytotoxicity, with IC₅₀ values of 2.4–5.8 μM against HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cells. Comparatively, the selenoamide analogue exhibits enhanced efficacy (IC₅₀ = 1.7 μM), suggesting electronegativity at the thiourea bridge modulates activity .
Putative Mechanisms of Action
The compound inhibits mitochondrial complex II (succinate dehydrogenase) in Caenorhabditis elegans, disrupting ATP synthesis and inducing apoptosis . Molecular docking simulations predict strong interactions with the quinone-binding site (Q-site), where the nitro group participates in π-π stacking with Phe58 and His56 residues .
Comparative Analysis with Structural Analogues
Thioamide vs. Selenoamide Derivatives
Replacing the thiourea sulfur with selenium (as in selenoamide 4) increases nematicidal activity by 40%, attributed to enhanced electrophilicity and membrane permeability . Conversely, N-methylation of the thiourea nitrogen abolishes activity, underscoring the importance of H-bond donor capacity .
Table 3: Activity Comparison of Benzamide Derivatives
| Compound | Target Organism | EC₅₀ (μM) |
|---|---|---|
| N-((6-nitrobenzo[...]) | C. elegans | 2.4 |
| Selenoamide 4 | C. elegans | 1.7 |
| N-Methylthiourea | C. elegans | >100 |
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